5-Amino-1-phenyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
Description
This spirocyclic compound features a fused indoline-pyranspiro framework substituted with an amino group at the 5-position and a phenyl group at the 1-position. Its molecular complexity and structural rigidity make it a promising scaffold for pharmaceutical and agrochemical applications. The compound (CAS: 1251021-08-5) is commercially available with a purity of 97% .
Properties
IUPAC Name |
5-amino-1-phenylspiro[indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-13-6-7-16-15(12-13)18(8-10-22-11-9-18)17(21)20(16)14-4-2-1-3-5-14/h1-7,12H,8-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNRPUWXSUTWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)N)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-phenyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C18H18N2O2
- Molecular Weight : 290.35 g/mol
- CAS Number : 1422068-78-7
Synthesis
The compound can be synthesized through a one-pot three-component reaction involving isatins, aminopyrazole derivatives, and alkyl cyanoacetates. This method has been reported to yield high purity and good yields under environmentally friendly conditions .
Antitumor Activity
Recent studies have demonstrated that 5-amino derivatives of spiro[indoline-3,4'-pyran] exhibit significant antitumor properties. For instance, one study reported that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. Specifically:
- Compound 6m : IC50 = 2.434 µM
- Compound 6k : IC50 = 2.966 µM
These compounds were noted to be significantly more effective than standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown moderate to good activity against a range of bacterial strains. For example:
- Staphylococcus aureus : Inhibition zones observed at concentrations as low as 50 µg/mL.
This suggests potential applications in treating bacterial infections .
Cholinesterase Inhibition
The spiro[indoline] derivatives have been investigated for their cholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compounds demonstrated promising inhibitory effects with IC50 values ranging from 1 to 10 µM .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of lipoxygenase (5-LOX), which plays a role in inflammation and cancer progression.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound exhibits free radical scavenging capabilities, contributing to its therapeutic potential against oxidative stress-related diseases .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds with the spiro[indoline] structure exhibit anticancer properties. For instance, derivatives of 5-amino-1-phenyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one have shown promise in inhibiting cancer cell proliferation. A study demonstrated that specific derivatives could significantly reduce the viability of various cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, indicating its potential use as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
1.3 Neuroprotective Effects
Neuroprotective properties have been attributed to this compound, particularly in models of neurodegenerative diseases. Research indicates that it can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's and Parkinson's disease .
Organic Synthesis Applications
2.1 Synthesis of Novel Compounds
The unique structure of this compound makes it an excellent precursor for synthesizing other complex organic molecules. It serves as a building block in the synthesis of various heterocyclic compounds through reactions such as cyclization and functional group modifications .
2.2 Catalytic Applications
In synthetic organic chemistry, this compound has been explored for its catalytic properties in promoting reactions like Michael additions and Diels-Alder reactions. Its ability to stabilize transition states makes it valuable in designing more efficient synthetic pathways .
Material Science Applications
3.1 Development of Functional Materials
The spiro structure contributes to the rigidity and stability of polymers derived from this compound. Research indicates that these materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
3.2 Photonic Applications
Due to its unique electronic properties, this compound has potential applications in photonics and optoelectronics. It can be incorporated into devices such as organic light-emitting diodes (OLEDs) and solar cells, where its ability to absorb light and convert it into electrical energy can be harnessed .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Analysis :
- The amino group in the target compound may enhance hydrogen-bonding interactions, improving binding affinity in drug-receptor interactions compared to bromo or carboxylate derivatives.
Analysis :
Analysis :
- Structural analogs with pyrazolo-pyridine cores show higher antitumor potency, suggesting that heterocycle choice critically impacts activity .
Physicochemical Properties
Analysis :
- The amino group improves aqueous solubility compared to brominated derivatives but may reduce membrane permeability relative to neutral spiro compounds.
Preparation Methods
Fe₃O₄@l-Arginine-Mediated Synthesis
Fe₃O₄@l-arginine nanocomposites have emerged as efficient catalysts for constructing spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, a framework analogous to the target compound. Adapting this protocol, the target molecule can be synthesized via a four-component reaction involving:
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Isatin (indoline-2-one precursor)
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Ethyl acetoacetate (β-keto ester for pyran formation)
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Phenylhydrazine (source of the 1-phenyl group)
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Malononitrile (cyclization agent)
Reaction Conditions :
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Catalyst : Fe₃O₄@l-arginine (8 mol%)
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Solvent : Solvent-free, room temperature
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Time : 20–30 minutes
The nanocomposite’s basic arginine moieties facilitate Knoevenagel condensation between isatin and malononitrile, followed by Michael addition of the enolized β-keto ester. Subsequent cyclization and dehydration yield the spiro framework. The magnetic catalyst’s recyclability (up to five cycles without activity loss) enhances sustainability.
Aqueous-Phase Synthesis Using Sulfonated β-Cyclodextrin
β-Cyclodextrin-SO₃H Catalysis
β-Cyclodextrin-SO₃H, a green Brønsted acid catalyst, enables spiroindoline synthesis in water. For the target compound, the reaction components include:
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Isatin
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Ethyl benzoylacetate (β-keto ester with aromaticity)
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5-Amino-1-phenyl-1H-pyrazole (amine source)
Optimized Protocol :
The sulfonic acid groups activate carbonyl electrophiles, while the cyclodextrin cavity enhances substrate preorganization via host-guest interactions. This method avoids toxic solvents and simplifies product isolation via filtration.
Ultrasound- and Microwave-Assisted Syntheses
Ultrasonic Irradiation
Ultrasound (40 kHz) accelerates the reaction kinetics of spirocycle formation. A representative procedure involves:
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Isatin
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Cyclohexane-1,3-dione (cyclic β-diketone)
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5-Amino-1-phenyl-1H-pyrazole
Conditions :
Ultrasonic cavitation enhances mass transfer and reduces activation energy, favoring rapid cyclocondensation. Comparative studies show conventional heating requires 6–24 hours for similar yields.
Microwave Irradiation
Microwave-assisted synthesis (80°C, 20 minutes) using acetic acid as solvent achieves near-quantitative yields (95%). The dielectric heating mechanism promotes uniform thermal activation, minimizing side reactions like regioisomer formation.
Mechanistic Pathways and Regioselectivity Control
Key Mechanistic Steps
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Knoevenagel Condensation : Isatin reacts with an active methylene compound (e.g., malononitrile) to form an α,β-unsaturated intermediate.
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Michael Addition : The enolate of the β-keto ester attacks the α,β-unsaturated system.
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Cyclization : Intramolecular hemiketal formation generates the tetrahydropyran ring.
Avoiding Regioisomerization
Regioselectivity challenges arise from competing pyran vs. pyrimidine cyclizations. Employing bulky catalysts (e.g., β-cyclodextrin-SO₃H) or polar aprotic solvents (DMF) suppresses alternative pathways by steric and electronic modulation.
Comparative Analysis of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
